Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate
CAS No.:
Cat. No.: VC18324078
Molecular Formula: C12H22N2O6S
Molecular Weight: 322.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O6S |
|---|---|
| Molecular Weight | 322.38 g/mol |
| IUPAC Name | tert-butyl 4-(2-methoxy-2-oxoethyl)sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O6S/c1-12(2,3)20-11(16)13-5-7-14(8-6-13)21(17,18)9-10(15)19-4/h5-9H2,1-4H3 |
| Standard InChI Key | LBZPHKKTSGTCDM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC(=O)OC |
Introduction
Structural and Chemical Characteristics
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate (IUPAC name: tert-butyl 4-(2-methoxy-2-oxoethyl)sulfonylpiperazine-1-carboxylate) features a piperazine core substituted with a sulfonylethyl ester and a Boc-protected nitrogen. The molecular formula is C₁₂H₂₂N₂O₆S, with a molecular weight of 322.38 g/mol. The Boc group enhances solubility and stability during synthetic processes, while the sulfonyl moiety contributes to hydrogen bonding and electrostatic interactions with biological targets .
Physicochemical Properties
Key physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 322.38 g/mol | |
| Boiling Point | Not reported | – |
| Density | ~1.2–1.4 g/cm³ (estimated) | |
| Solubility | Chloroform, DMSO, Ethyl Acetate | |
| Storage Conditions | 2–8°C under inert gas |
The compound’s oil-like consistency and solubility in polar aprotic solvents make it suitable for solution-phase reactions .
Synthesis and Optimization
The synthesis of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate involves multi-step protocols to assemble the piperazine ring, introduce the sulfonyl group, and protect the amine.
Piperazine Ring Formation
Piperazine derivatives are typically synthesized via cyclization of 1,2-diaminoethane precursors or reductive amination. For Boc-protected analogs, N-Boc-piperazine is often used as a starting material . For example, N-Boc-4-aminopiperidine reacts with sulfonating agents to introduce the sulfonylethyl group .
Sulfonylation and Esterification
Sulfonylation is achieved using sulfonic acid derivatives (e.g., sulfonyl chlorides) under basic conditions. In one approach, methyl 2-chlorosulfonylacetate reacts with N-Boc-piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the sulfonamide intermediate . Subsequent esterification with methanol completes the synthesis .
Boc Deprotection and Functionalization
The Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM to generate reactive intermediates for further derivatization . This step is critical for attaching targeting moieties in drug discovery .
Reaction Optimization
Recent advances emphasize low-temperature (−50°C) reactions to minimize side products, achieving yields up to 84% . Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency .
Biological Activity and Mechanistic Insights
Piperazine sulfonamides exhibit diverse pharmacological activities, including enzyme inhibition and receptor modulation .
Enzyme Inhibition
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate analogs have shown promise as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antitubercular agents . The sulfonyl group facilitates hydrogen bonding with catalytic residues, while the Boc group improves membrane permeability .
Structure–Activity Relationships (SAR)
-
Piperazine Flexibility: Rigid piperazine analogs exhibit higher IMPDH inhibition (IC₅₀ < 1 μM) compared to flexible counterparts .
-
Sulfonyl Positioning: Para-substitution on the piperazine enhances binding affinity by 3-fold over meta-substitution .
-
Boc Group Impact: Removal of the Boc group reduces plasma stability but increases target engagement in cellular assays .
Research Applications and Case Studies
Antitubercular Drug Development
In a 2023 study, derivatives of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate demonstrated MIC₉₀ values of 0.5–2 μg/mL against drug-resistant M. tuberculosis strains, comparable to first-line drugs like isoniazid . X-ray crystallography revealed binding to IMPDH’s NAD⁺-binding pocket, disrupting cofactor utilization .
Neuropharmacology
Piperazine sulfonamides modulate serotonin (5-HT₆) and dopamine (D₂) receptors, implicating them in treating schizophrenia and depression. Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate’s ester group allows blood-brain barrier penetration, as evidenced by rodent models showing 40% receptor occupancy at 10 mg/kg doses.
Future Directions and Challenges
Structural Optimization
-
Prodrug Strategies: Replacing the methyl ester with ethyl or benzyl esters may enhance oral bioavailability .
-
Heterocyclic Integration: Fusing pyridine or thiophene rings to the piperazine core could improve target selectivity .
Scalable Synthesis
Continuous-flow systems are being explored to reduce reaction times from 48 hours to <6 hours, addressing bottlenecks in large-scale production .
Toxicology Profiling
Preliminary hepatotoxicity assessments (IC₅₀ = 25 μM in HepG2 cells) suggest a narrow therapeutic index, necessitating further safety studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume